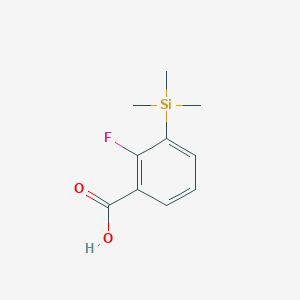
2-Fluoro-3-(trimethylsilyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(trimethylsilyl)benzoic acid is an organic compound that features a fluorine atom and a trimethylsilyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trimethylsilyl)benzoic acid typically involves the introduction of the fluorine and trimethylsilyl groups onto a benzoic acid derivative. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, oxidation of the methyl group under the action of an oxidant produces 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves using cost-effective raw materials and efficient reaction conditions to maximize yield and minimize waste. The process typically includes steps such as nitration, chlorination, fluorination, and oxidation, with careful control of reaction parameters to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid .
Aplicaciones Científicas De Investigación
2-Fluoro-3-(trimethylsilyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(trimethylsilyl)benzoic acid involves its interaction with various molecular targets and pathways. The fluorine atom and trimethylsilyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in chemical reactions. The exact mechanism depends on the specific application and the nature of the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trimethylsilyl group.
3-(Trimethylsilyl)phenylboronic acid: Contains a trimethylsilyl group but differs in the position and type of functional groups.
Uniqueness
2-Fluoro-3-(trimethylsilyl)benzoic acid is unique due to the presence of both a fluorine atom and a trimethylsilyl group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H13FO2Si |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-fluoro-3-trimethylsilylbenzoic acid |
InChI |
InChI=1S/C10H13FO2Si/c1-14(2,3)8-6-4-5-7(9(8)11)10(12)13/h4-6H,1-3H3,(H,12,13) |
Clave InChI |
SBAHUFQVVALQGB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


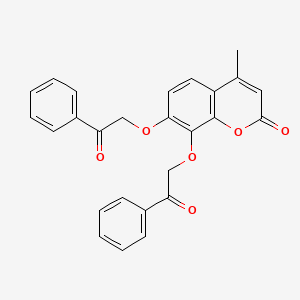
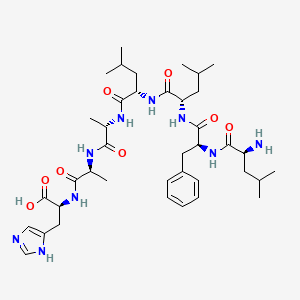
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
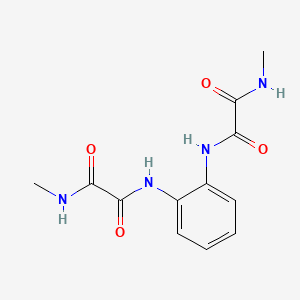
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
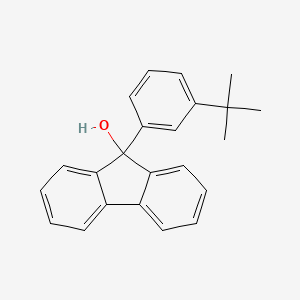
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
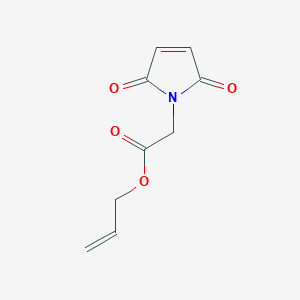
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
